molecular formula C10H9FO2 B6268175 rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 455267-87-5

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6268175
CAS No.: 455267-87-5
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans (FPCA) is an organofluorine compound that is used in various scientific research applications. It is a synthetic compound that is used for its unique properties, such as its high solubility, low toxicity, and low reactivity. FPCA is also known for its ability to act as a proton acceptor and electron donor, making it useful in a range of biochemical and physiological processes.

Scientific Research Applications

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans has been used in various scientific research applications, such as in the synthesis of drugs, in the synthesis of fluorescent dyes, and as a reagent in organic reactions. It has also been used to study the mechanism of action of various enzymes, such as cytochrome P450 and β-lactamase. This compound has also been used to study the structure and function of proteins, as well as to study the interaction between proteins and small molecules.

Mechanism of Action

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans acts as a proton acceptor and electron donor, which enables it to interact with a range of biochemical and physiological processes. It is known to interact with the active sites of enzymes, as well as with the active sites of proteins, which can affect their structure and function. This compound can also interact with small molecules, such as hormones and metabolites, which can affect their activity and metabolism.
Biochemical and Physiological Effects
This compound has been shown to interact with a range of biochemical and physiological processes. It has been shown to affect the activity of enzymes, the structure and function of proteins, and the activity and metabolism of small molecules. This compound has also been shown to affect the activity of hormones, such as testosterone and cortisol, as well as the activity of neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans is a useful tool for scientific research due to its high solubility, low toxicity, and low reactivity. It is also relatively inexpensive and easy to obtain, making it a good choice for laboratory experiments. However, this compound is prone to hydrolysis, which can limit its use in certain applications. Additionally, this compound can interact with a range of biochemical and physiological processes, which can make it difficult to accurately predict its effects.

Future Directions

There are a variety of potential future directions for rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans. For example, further research could be done to explore the effects of this compound on the activity of enzymes, the structure and function of proteins, and the activity and metabolism of small molecules. Additionally, further research could be done to explore the potential use of this compound in drug synthesis and the development of fluorescent dyes. Finally, further research could be done to explore the potential use of this compound in the synthesis of other organofluorine compounds.

Synthesis Methods

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans is synthesized using a reaction between 2-fluorophenylcyclopropane-1-carboxylic acid and sodium ethoxide. This reaction is carried out in a polar aprotic solvent, such as dimethylformamide, and is followed by a base-catalyzed hydrolysis. The resulting product is this compound (this compound).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group and a fluorine atom. The stereochemistry of the cyclopropane ring must be controlled to ensure the desired enantiomer is obtained.", "Starting Materials": [ "2-fluorobenzene", "ethyl diazoacetate", "copper(I) iodide", "cyclopropane carboxylic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(2-fluorophenyl)diazoacetate by reacting 2-fluorobenzene with ethyl diazoacetate in the presence of copper(I) iodide as a catalyst.", "Step 2: Cyclopropanation of ethyl 2-(2-fluorophenyl)diazoacetate with cyclopropane carboxylic acid in the presence of a base such as sodium hydroxide to form rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using hydrochloric acid to form rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid.", "Step 4: Introduction of a trans double bond by treating rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid with sodium bicarbonate and a fluorinating agent such as hydrogen fluoride or potassium fluoride in the presence of water and ethyl acetate as a solvent.", "Step 5: Isolation and purification of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans using standard techniques such as filtration, extraction, and chromatography." ] }

455267-87-5

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.